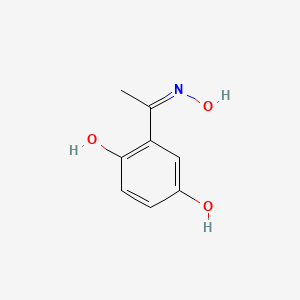
3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C23H28FN3O2 and its molecular weight is 397.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Fluorescent Studies
The synthesis and fluorescence studies of novel fluorophores have shown significant contributions in the field of biochemistry and molecular biology. For instance, the synthesis of various fluorophores has been explored for labeling nucleosides, which were then used for labeling oligodeoxyribonucleotides through covalent attachment. These fluorophores, upon attachment to oligodeoxyribonucleotides, demonstrated good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, indicating their potential application in DNA/RNA studies and diagnostics (Singh & Singh, 2007).
Imaging and Diagnostic Applications
Fluorine-18-labeled benzamide analogues have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This research highlights the role of these compounds in enhancing diagnostic imaging for cancer, thereby aiding in the better understanding and treatment of solid tumors (Tu et al., 2007).
Luminescent Properties and Electron Transfer Studies
Studies on novel piperazine substituted naphthalimide model compounds have revealed their luminescent properties and potential in photo-induced electron transfer processes. This work opens avenues for developing advanced materials for optoelectronic applications, highlighting the versatility of these compounds beyond their medicinal uses (Gan et al., 2003).
Synthesis of Fluorinated Heterocycles
Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates the chemical versatility and potential of these compounds in the pharmaceutical and agrochemical industries. This synthesis route offers a diverse synthesis of monofluorinated and gem-difluorinated heterocycles, indicating their broad applicability in developing novel compounds with enhanced properties (Wu et al., 2017).
Herbicidal Activity
The synthesis and evaluation of novel compounds for their herbicidal activity, based on the mode of action as inhibition of protoporphyrinogen oxidase (protox), showcases an important agricultural application. These studies provide insights into the development of new herbicides that offer high efficacy, broad-spectrum activity, and safety to crops, underlining the potential of these compounds in agricultural science (Huang et al., 2005).
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-26-9-3-5-17-14-18(7-8-21(17)26)22(27-10-12-29-13-11-27)16-25-23(28)19-4-2-6-20(24)15-19/h2,4,6-8,14-15,22H,3,5,9-13,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPMCBIZPBAJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-2-ol](/img/structure/B2763201.png)
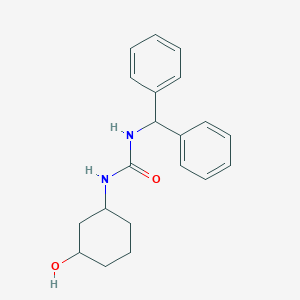


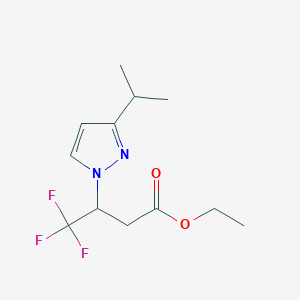
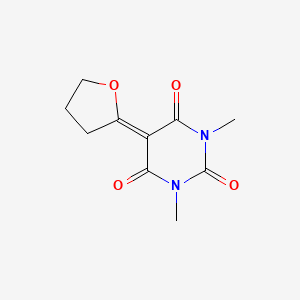
![4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2763209.png)
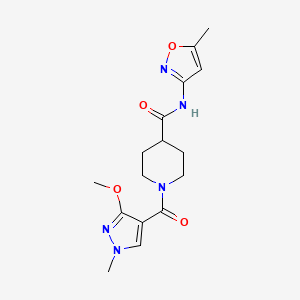
![2-[(3,4-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2763215.png)
![1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2763217.png)

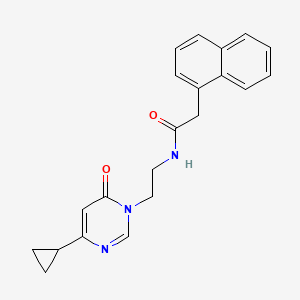
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2763221.png)
